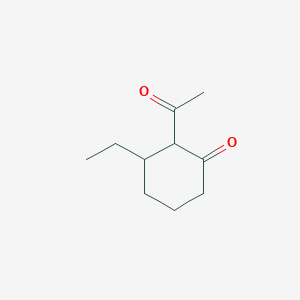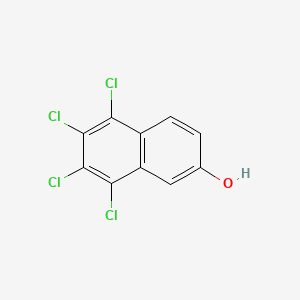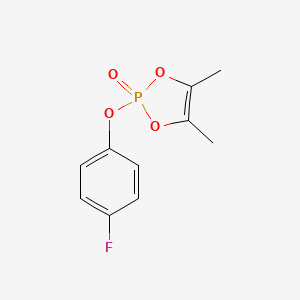
7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid is a chemical compound with the molecular formula C₁₂H₁₈O₃ It is characterized by a cyclopentenone ring attached to a heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid typically involves the reaction of cyclopentanone with heptanoic acid derivatives under specific conditions. One common method includes the use of cyclooctanone as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentenone ring or heptanoic acid chain are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid has several scientific research applications:
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs, is ongoing.
Industry: It is used in the production of various fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. Its cyclopentenone ring structure allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Malvalic acid: A long-chain cyclopropenyl fatty acid with a similar heptanoic acid chain but differing in the presence of a cyclopropene ring.
7-(2-Hydroxy-5-oxo-1-cyclopentenyl)heptanoic acid: A related compound with a hydroxyl group on the cyclopentenone ring, used in prostaglandin synthesis.
Uniqueness
7-(2-Oxocyclopent-3-en-1-yl)heptanoic acid is unique due to its specific cyclopentenone ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
57112-59-1 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
7-(2-oxocyclopent-3-en-1-yl)heptanoic acid |
InChI |
InChI=1S/C12H18O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h5,8,10H,1-4,6-7,9H2,(H,14,15) |
Clave InChI |
QPPDCKDPTQXUQI-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=O)C1CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)




![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)




![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
